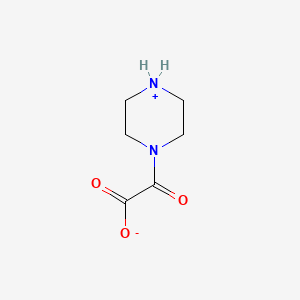

2-Oxo-2-piperazin-4-ium-1-ylacetate

Beschreibung

2-Oxo-2-piperazin-4-ium-1-ylacetate is a piperazine-derived compound characterized by a piperazin-4-ium core substituted with an oxo (keto) group and an acetate moiety at the 1- and 2-positions, respectively. The piperazin-4-ium ring, a six-membered diamine, is protonated at one nitrogen, conferring cationic properties, while the oxo and acetate groups enhance its polarity and reactivity.

For instance, derivatives like 4-[4-(Pyrimidin-2-yl)-piperazin-1-yl]butyl acetate () and 2-[4-(Fmoc)piperazin-1-yl]acetic acid () share core piperazine motifs, underscoring the versatility of this scaffold in medicinal chemistry.

Eigenschaften

IUPAC Name |

2-oxo-2-piperazin-4-ium-1-ylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c9-5(6(10)11)8-3-1-7-2-4-8/h7H,1-4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOLCKTWCPKNNOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC[NH2+]1)C(=O)C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

691394-09-9 | |

| Record name | α-Oxo-1-piperazineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=691394-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Piperazine Core : All piperazine derivatives share a nitrogen-rich ring, but substituents dictate their behavior. The cationic piperazin-4-ium in the target compound enhances solubility and ionic interactions, unlike neutral analogs like Fmoc-piperazine .

- Functional Groups: The oxo group in 2-Oxo-2-piperazin-4-ium-1-ylacetate may facilitate hydrogen bonding or keto-enol tautomerism, distinguishing it from esters (e.g., imazamethabenz) or protected amines (e.g., Fmoc derivatives) .

Functional and Application Comparison

- Pharmaceutical Intermediates : Piperazine derivatives with pyrimidinyl groups () are often used in kinase inhibitors or antiviral drugs due to their ability to mimic nucleobases. In contrast, the acetate moiety in 2-Oxo-2-piperazin-4-ium-1-ylacetate may enhance metal chelation or serve as a leaving group in synthesis .

- Peptide Synthesis : Fmoc-piperazine-acetic acid () is a cornerstone in solid-phase peptide synthesis, leveraging the Fmoc group’s orthogonality for temporary protection. The target compound lacks such protective groups, limiting its utility in this niche .

- Agrochemicals: Imidazolinone-based pesticides () inhibit acetolactate synthase (ALS), a mechanism unrelated to piperazine derivatives. This highlights how structural divergence (e.g., heterocycle type) dictates biological targets .

Research Findings

- Crystallography : The SHELX software suite () is widely used for determining crystal structures of small molecules, including piperazine derivatives. This tool has resolved conformational details of analogs like pyrimidinyl-piperazines, aiding in structure-activity relationship (SAR) studies .

- Stability and Reactivity : The protonated piperazin-4-ium in the target compound likely exhibits higher aqueous solubility compared to neutral analogs, favoring its use in physiological environments. However, the oxo group may render it susceptible to nucleophilic attack, limiting stability under basic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.